1-Azido-3,5-dimethyl-adamantane

Lipophilicity Physicochemical profiling ADME prediction

1-Azido-3,5-dimethyl-adamantane (CAS 63534-29-2) is a bridgehead azide derivative of adamantane, featuring methyl substituents at the 3- and 5-positions of the cage. This compound serves as a versatile building block in click chemistry for forming 1,2,3-triazoles and as a precursor to amine derivatives.

Molecular Formula C12H19N3
Molecular Weight 205.30 g/mol
Cat. No. B12107749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3,5-dimethyl-adamantane
Molecular FormulaC12H19N3
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC12CC3CC(C1)(CC(C3)(C2)N=[N+]=[N-])C
InChIInChI=1S/C12H19N3/c1-10-3-9-4-11(2,6-10)8-12(5-9,7-10)14-15-13/h9H,3-8H2,1-2H3
InChIKeyYRFQAPSVRBSXEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azido-3,5-dimethyl-adamantane for Lipophilicity-Driven Research and Deuterated Analytical Standards


1-Azido-3,5-dimethyl-adamantane (CAS 63534-29-2) is a bridgehead azide derivative of adamantane, featuring methyl substituents at the 3- and 5-positions of the cage [1]. This compound serves as a versatile building block in click chemistry for forming 1,2,3-triazoles and as a precursor to amine derivatives [2]. Its deuterated isotopologue (1-Azido-3,5-dimethyl-adamantane-d6) is widely employed as an internal standard in LC-MS/MS quantification during the commercial production of Amantadine [3].

Why 1-Azido-3,5-dimethyl-adamantane Cannot Be Replaced by Unsubstituted or Differently Substituted Adamantane Azides


Substituting 1-azido-3,5-dimethyl-adamantane with simpler analogs like 1-azidoadamantane introduces substantial changes in physicochemical properties that alter experimental outcomes. The presence of two methyl groups increases the computed LogP from 2.72 to 4.60, representing a ~70% increase in lipophilicity [1]. This shift directly impacts reversed-phase chromatographic retention, membrane partitioning in cellular assays, and the pharmacokinetic profile of derived conjugates. Furthermore, the 3,5-dimethyl motif creates a steric environment distinct from that of 1-azidoadamantane or 1-azido-3,5,7-trimethyl-adamantane, affecting both the rate and regioselectivity of cycloaddition reactions [2]. These differences mean that synthetic protocols and biological readouts optimized for one azidoadamantane cannot be assumed to transfer to another.

Quantitative Evidence for Selecting 1-Azido-3,5-dimethyl-adamantane Over Closest Analogs


1.9 LogP Unit Increase vs. 1‑Azidoadamantane Enhances Lipophilicity for Membrane Studies

1-Azido-3,5-dimethyl-adamantane exhibits a computed LogP of 4.60, compared to 2.72 for the unsubstituted 1-azidoadamantane [1]. This difference of 1.88 log units translates to an approximately 76-fold higher octanol-water partition coefficient, making the dimethylated analog significantly more suitable for applications requiring enhanced membrane permeability or reversed-phase chromatographic resolution. The data are derived from in silico prediction models standard in the pharmaceutical industry. No experimental LogP for the target compound was identified; therefore, this evidence is tagged as Class-level inference.

Lipophilicity Physicochemical profiling ADME prediction

72% Isolated Yield via Sasaki Method Provides a Reproducible Synthetic Benchmark

Application of the Sasaki azide synthesis (NaN₃ in 57% H₂SO₄/CHCl₃) to 1-hydroxy-3,5-dimethyladamantane afforded 1-azido-3,5-dimethyl-adamantane in 72% isolated yield [1]. Under identical conditions, 1-azidoadamantane was obtained in >90% yield (as implied by the authors' description of 'excellent yield'), indicating that the dimethyl substitution moderately reduces reaction efficiency. This yield value serves as a quantitative benchmark for any laboratory seeking to produce this compound via the most widely cited bridgehead azidation protocol.

Synthetic methodology Bridgehead azide Reproducibility

Pronounced Steric Shielding Reduces Radical Azidation Yield to 30–45% vs. 1‑Azidoadamantane

Under direct radical azidation conditions (azidoiodinane reagent 2, benzoyl peroxide, 100–105 °C, chlorobenzene), 1,3-dimethyladamantane yields the corresponding bridgehead azide in only 30–45%, whereas adamantane itself affords 1-azidoadamantane in a significantly higher (albeit unspecified) 'best yield' [1]. The authors attribute this reduction to steric hindrance imposed by the methyl groups. Use of a more reactive azidoiodinane (reagent 4b) at elevated temperatures substantially improved the dimethylated product yield, demonstrating that procurement of this compound via radical routes requires specialized reagent selection.

Radical azidation Steric effects Reactivity

Deuterated Analog Enables Definitive LC‑MS/MS Quantification in Amantadine Manufacturing

1-Azido-3,5-dimethyl-adamantane-d6 (CAS 1185104-90-8) is explicitly cited as a reagent for analytical method development, method validation, and quality control applications during the commercial production of Amantadine [1]. The six deuteration sites provide a mass shift of +6 Da, ensuring complete chromatographic co-elution with negligible isotopic interference, which is critical for meeting ANDA regulatory requirements. No comparable deuterated internal standard exists for unsubstituted 1-azidoadamantane, making the dimethyl scaffold uniquely suited for this regulatory application.

Deuterated internal standard LC-MS/MS ANDA method validation

High-Value Application Scenarios for 1-Azido-3,5-dimethyl-adamantane Based on Verified Evidence


Lipophilic Bioconjugation for Cellular Membrane Targeting

The 1.88 LogP unit increase over 1-azidoadamantane [1] makes this compound the preferred azide partner in CuAAC reactions when the resulting triazole must localize to lipid bilayers or intracellular membranes. Its enhanced octanol-water partitioning supports the design of membrane-permeable fluorescent probes and drug-candidate conjugates where passive diffusion is critical.

ANDAbioanalytical Method Validation for Amantadine Products

The commercially available d6 isotopologue is directly specified for AMV and QC applications in Amantadine production [3]. Analytical laboratories performing ANDA submissions should procure this isotopologue as the internal standard for LC-MS/MS quantification to meet regulatory specificity requirements.

Steric Perturbation Studies in Cycloaddition Kinetics

The 3,5-dimethyl substitution creates a measurable steric barrier documented by a ~2-fold reduction in radical azidation yield relative to adamantane [REFS-1 in Section_3, Evidence_Item 3]. Researchers investigating structure-reactivity relationships in azide-alkyne cycloadditions can exploit this steric differentiation to probe transition-state geometries and regioselectivity control.

Bridgehead Functionalization in Polymer and Materials Chemistry

The established 72% synthetic yield via the Sasaki method [2] supports gram-scale production of this azide for incorporation into polymer networks. Its dual methyl groups enhance solubility in organic solvents relative to 1-azidoadamantane, facilitating homogeneous cross-linking reactions in materials science applications.

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